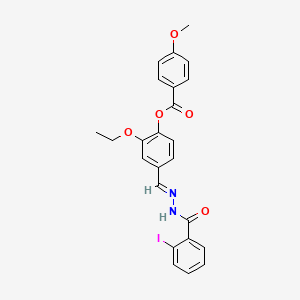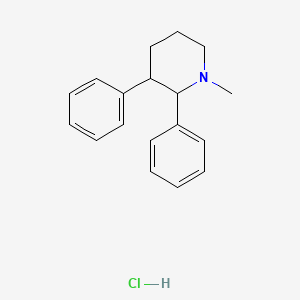![molecular formula C23H32N6O3 B15082226 8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082226.png)
8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine base, a hydrazino group, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core, the introduction of the hydrazino group, and the addition of the various substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazino group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE: shares similarities with other purine derivatives, such as caffeine and theobromine, which also have a purine core but different substituents.
Hydrazino derivatives: Compounds like hydrazine and phenylhydrazine share the hydrazino group but differ in their overall structure and properties.
Uniqueness
The uniqueness of 8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H32N6O3 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C23H32N6O3/c1-4-5-6-7-8-9-12-15-29-19-20(28(3)23(32)25-21(19)31)24-22(29)27-26-16(2)17-13-10-11-14-18(17)30/h10-11,13-14,30H,4-9,12,15H2,1-3H3,(H,24,27)(H,25,31,32)/b26-16+ |
Clé InChI |
UKPLAUNSQFQIAN-WGOQTCKBSA-N |
SMILES isomérique |
CCCCCCCCCN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3O)N(C(=O)NC2=O)C |
SMILES canonique |
CCCCCCCCCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


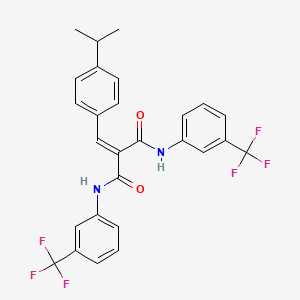
![2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B15082150.png)
methanone](/img/structure/B15082162.png)
![N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15082175.png)

![2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15082187.png)
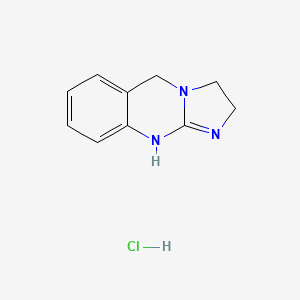
![3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B15082205.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)
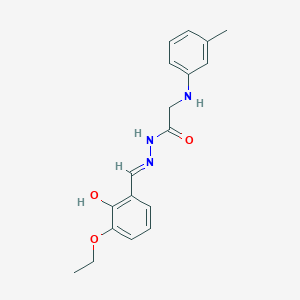
![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)
